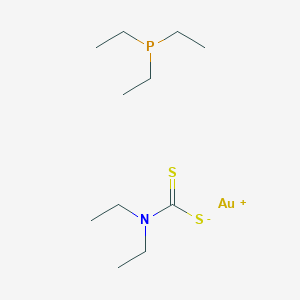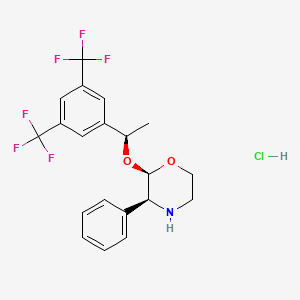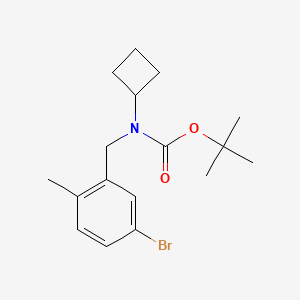![molecular formula C12H22N2O3 B12072599 5-Hexynamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-](/img/structure/B12072599.png)
5-Hexynamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hexynamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]- is a complex organic compound with a unique structure that includes an amide group, a hexynyl chain, and multiple ethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexynamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]- typically involves multi-step organic reactions. One common method includes the reaction of 5-hexynoic acid with N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]amine under specific conditions to form the desired amide. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-Hexynamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, where nucleophiles replace the ethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Aplicaciones Científicas De Investigación
5-Hexynamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties, including as a drug precursor.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Hexynamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The ethoxy groups provide flexibility and solubility, allowing the compound to interact with various biological molecules. The amide group can form hydrogen bonds, further stabilizing these interactions.
Comparación Con Compuestos Similares
Similar Compounds
- N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}octadecanamide
- 2-[2-(2-Azidoethoxy)ethoxy]ethanamine
- 2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol
Uniqueness
5-Hexynamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]- is unique due to its combination of a hexynyl chain and multiple ethoxy groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H22N2O3 |
|---|---|
Peso molecular |
242.31 g/mol |
Nombre IUPAC |
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]hex-5-ynamide |
InChI |
InChI=1S/C12H22N2O3/c1-2-3-4-5-12(15)14-7-9-17-11-10-16-8-6-13/h1H,3-11,13H2,(H,14,15) |
Clave InChI |
TYNBTYKKRKPVKU-UHFFFAOYSA-N |
SMILES canónico |
C#CCCCC(=O)NCCOCCOCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2,2-Dimethylbutanoic Acid (1S,6S,7R,8S,8aR)-1,2,6,7,8,8a-Hexahydro-6-hydroperoxy-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester](/img/structure/B12072623.png)

